tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Overview
Description
tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structural features, which include a tert-butyl group and a hexahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrrole derivatives.
Scientific Research Applications
tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrrole derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Diketopyrrolopyrrole-thiophene polymers: These polymers have similar structural motifs and are used in electronic and photoelectronic applications.
Uniqueness
tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific tert-butyl and hexahydropyrrolo[3,4-c]pyrrole structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRPWJNRJXPIGA-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CNC[C@H]1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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